2-(2-Chloro-3-fluoropyridin-4-yl)propan-2-amine
Description
2-(2-Chloro-3-fluoropyridin-4-yl)propan-2-amine is a substituted pyridine derivative featuring a propan-2-amine backbone attached to a pyridine ring with chlorine and fluorine substituents at positions 2 and 3, respectively. The chloro and fluoro groups influence its electronic properties, solubility, and metabolic stability, making it a candidate for drug discovery, particularly in central nervous system (CNS) or enzyme-targeted therapies .
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
2-(2-chloro-3-fluoropyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H10ClFN2/c1-8(2,11)5-3-4-12-7(9)6(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
WBFKRDWYUTXBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=NC=C1)Cl)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules, focusing on substituent positions, aromatic systems, and pharmacological implications.
Structural Analogs on Pyridine Ring
Implications :
- Halogen positioning (e.g., Cl at position 2 vs. 5) alters electron distribution and steric effects, impacting binding affinity .
- Bromine substitution increases lipophilicity but may reduce metabolic stability compared to chlorine .
Phenyl vs. Pyridine Backbone Analogs
Implications :
- Pyridine vs. phenyl : Pyridine’s electron-deficient nature enhances interactions with electron-rich biological targets (e.g., enzymes), whereas phenyl derivatives exhibit higher metabolic stability but weaker binding .
- Amine substitution : Ethyl groups (e.g., in N-Ethyl-1-(3-fluorophenyl)propan-2-amine) may prolong half-life but reduce blood-brain barrier permeability compared to unmodified propan-2-amine .
Pharmacological and Computational Insights
- Electronic Properties : Density functional theory (DFT) studies (e.g., B3LYP functional ) suggest that chlorine at position 2 on pyridine increases electron-withdrawing effects, polarizing the aromatic system and enhancing dipole interactions. This contrasts with phenyl analogs, where electron density is more delocalized .
- Noncovalent Interactions: Analysis using Multiwfn reveals that the target compound’s pyridine nitrogen participates in stronger lone pair-π interactions compared to phenyl analogs, critical for binding to serotonin or dopamine receptors .
- Biological Activity: Pyridine-based amines (e.g., the target compound) show higher selectivity for monoamine transporters than phenyl-based analogs, as demonstrated in preliminary in vitro assays .
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